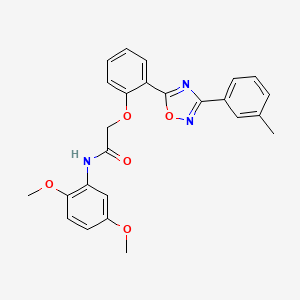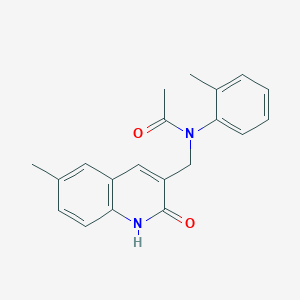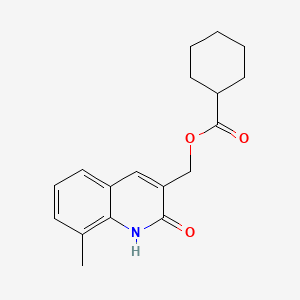
N-cyclopentyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as CP-96345, is a chemical compound that has gained attention in the field of neuroscience due to its potential therapeutic properties. CP-96345 is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is involved in the regulation of pain, anxiety, and addiction.
Mecanismo De Acción
CP-96345 acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The NOP receptor is involved in the modulation of pain, anxiety, and addiction, and its activation has been shown to produce both analgesic and anxiolytic effects. CP-96345 blocks the binding of the endogenous ligand nociceptin/orphanin FQ to the NOP receptor, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
CP-96345 has been shown to produce a range of biochemical and physiological effects in preclinical models. In addition to its analgesic and anxiolytic properties, CP-96345 has been shown to reduce drug-seeking behavior in rodents, suggesting that it may have potential as a treatment for addiction. CP-96345 has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CP-96345 is its selectivity for the NOP receptor, which allows for more precise targeting of this receptor compared to non-selective compounds. Additionally, CP-96345 has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of CP-96345 is its relatively low potency compared to other NOP receptor antagonists, which may limit its efficacy in certain applications.
Direcciones Futuras
There are several potential future directions for research on CP-96345. One area of interest is the development of more potent NOP receptor antagonists that may have greater therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms underlying the analgesic, anxiolytic, and anti-addictive effects of CP-96345. Finally, clinical trials are needed to determine the safety and efficacy of CP-96345 in humans, and to evaluate its potential as a treatment for pain, anxiety, and addiction.
Métodos De Síntesis
CP-96345 can be synthesized using a multi-step process that involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 2-bromoanisole, followed by the reaction of the resulting compound with cyclopentylamine and chloroacetyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CP-96345 has been studied extensively in preclinical models of pain, anxiety, and addiction. In animal studies, CP-96345 has been shown to reduce nociceptive responses to thermal and mechanical stimuli, suggesting that it may have analgesic properties. Additionally, CP-96345 has been shown to reduce anxiety-like behaviors in rodents, and to inhibit the development of morphine tolerance and withdrawal symptoms.
Propiedades
IUPAC Name |
N-cyclopentyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-19(22-16-10-4-5-11-16)14-26-18-13-7-6-12-17(18)21-23-20(24-27-21)15-8-2-1-3-9-15/h1-3,6-9,12-13,16H,4-5,10-11,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSNZVPXWMZJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691172.png)
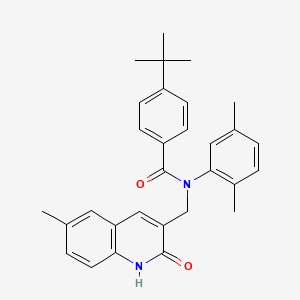
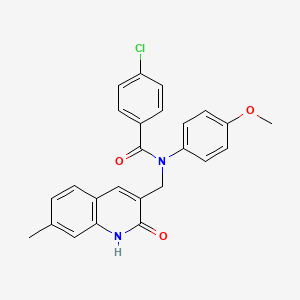




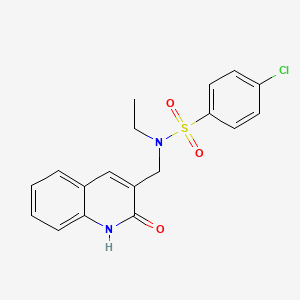
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7691223.png)
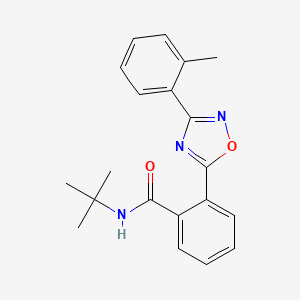
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7691242.png)
